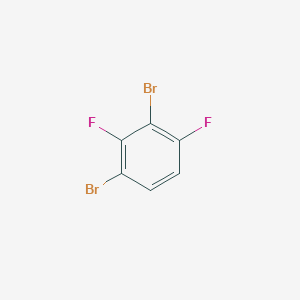

1,3-Dibromo-2,4-difluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,3-Dibromo-2,4-difluorobenzene” is a chemical compound with the molecular formula C6H2Br2F2 . It has a molecular weight of 271.88 . This compound is used in various chemical reactions and has been used in the preparation of other compounds .

Synthesis Analysis

The synthesis of “1,3-Dibromo-2,4-difluorobenzene” can be achieved through various methods. One common method involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .

Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-2,4-difluorobenzene” consists of a benzene ring with bromine atoms at the 1 and 3 positions and fluorine atoms at the 2 and 4 positions .

Chemical Reactions Analysis

“1,3-Dibromo-2,4-difluorobenzene” undergoes various chemical reactions. For example, it undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It also participates in Sonogashira cross-coupling reactions .

Physical And Chemical Properties Analysis

“1,3-Dibromo-2,4-difluorobenzene” is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene . It has a boiling point of 145-146 °C and a melting point of -4 °C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reagent

1,3-Dibromo-2,4-difluorobenzene serves as a valuable reagent in organic synthesis. Researchers use it to introduce specific functional groups into target molecules. Its bromine and fluorine atoms can participate in diverse reactions, such as electrophilic aromatic substitution or cross-coupling reactions. By leveraging its unique substitution pattern, chemists can create novel compounds for pharmaceuticals, agrochemicals, and materials .

Building Block for Drug Discovery

The compound’s structural features make it an attractive building block for drug discovery. Medicinal chemists can modify its core structure to design potential drug candidates. By strategically substituting other functional groups, they can fine-tune properties like lipophilicity, solubility, and binding affinity. Researchers explore its derivatives as potential anticancer agents, antivirals, or enzyme inhibitors .

Electrochemical Analysis

1,3-Dibromo-2,4-difluorobenzene has been employed as a solvent in electrochemical studies. Its relatively high dielectric constant and chemical inertness make it suitable for analyzing transition metal complexes. Researchers investigate redox processes, electrode kinetics, and electrocatalysis using this compound as a solvent .

Materials Science

In materials science, this compound finds applications due to its unique properties. Researchers explore its use as a precursor for functional materials, such as conducting polymers or luminescent materials. By incorporating it into polymer matrices, they can tailor properties like thermal stability, optical behavior, and charge transport .

Coordination Chemistry

1,3-Dibromo-2,4-difluorobenzene acts as a ligand in coordination chemistry. Its halogen atoms can coordinate with metal ions, forming stable complexes. These complexes serve as catalysts, sensors, or molecular switches. Researchers investigate their reactivity, selectivity, and catalytic activity in various reactions .

Fluorinated Building Blocks

Fluorinated compounds play a crucial role in drug development and materials science. 1,3-Dibromo-2,4-difluorobenzene, with its fluorine atoms, contributes to the pool of available fluorinated building blocks. Researchers use it to introduce fluorine-containing moieties into complex molecules, enhancing their pharmacokinetics or material properties .

Zukünftige Richtungen

“1,3-Dibromo-2,4-difluorobenzene” has potential applications in the synthesis of various organic compounds. For example, it has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process . It also has potential applications in the field of organic solar cells .

Eigenschaften

IUPAC Name |

1,3-dibromo-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTOBPAYDSAFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-2,4-difluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2587277.png)

![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)